Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside
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Overview
Description
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside is a synthetic compound used in various scientific research fields. It is particularly valuable in studying diseases such as malignant neoplasms and viral infections. This compound is a derivative of thioglucopyranoside, which is known for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous purification steps to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to modify the acetyl groups or the phthalimido moiety.
Substitution: The acetyl groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the study of cellular processes and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects against malignant neoplasms and viral infections.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, affecting their function and activity. Additionally, the phthalimido moiety may interact with cellular receptors, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside
- 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside
- Ethyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-thioglucopyranoside
Uniqueness
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H25NO9S |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H25NO9S/c1-14(28)33-13-20-22(34-15(2)29)23(35-16(3)30)21(26(36-20)37-17-9-5-4-6-10-17)27-24(31)18-11-7-8-12-19(18)25(27)32/h4-12,20-23,26H,13H2,1-3H3 |
InChI Key |
FEYKFHMOACOSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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